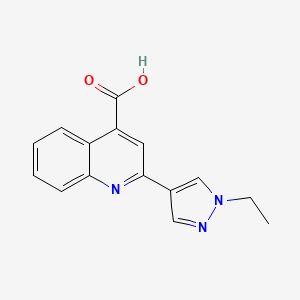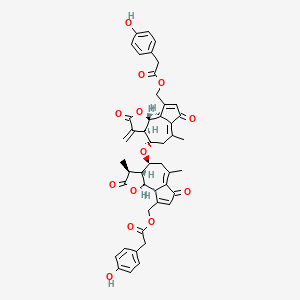
2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the condensation and hydrolysis followed by cyclization which gives pyrazoloquinolines . These pyrazoloquinolines upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis
The molecular structure of “2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” is represented by the formula C15H13N3O2 . The InChI code for this compound is 1S/C15H13N3O2/c1-2-18-9-10 (8-16-18)14-7-12 (15 (19)20)11-5-3-4-6-13 (11)17-14/h3-9H,2H2,1H3, (H,19,20) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” include condensation, hydrolysis, and cyclization . The final compound is obtained through substitution reactions .Physical And Chemical Properties Analysis
The physical form of “2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid” is a powder . It has a molecular weight of 267.29 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antimicrobial Agents
The pyrazole moiety is known to exhibit significant antimicrobial properties. Research indicates that derivatives of pyrazole, such as 2-(1H-pyrazol-4-yl)-1H-benzimidazoles , show promise as antimicrobial agents . The structural similarity suggests that 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid could be synthesized into compounds that target a range of microbial pathogens, potentially leading to the development of new antibiotics.
Drug Discovery: Anti-Inflammatory and Analgesic Drugs
Pyrazole derivatives have been identified as components of medicines with anti-inflammatory and analgesic properties . The incorporation of the quinoline carboxylic acid group could enhance the bioavailability or potency of these drugs, leading to more effective treatments for conditions like arthritis or chronic pain.
Agrochemistry: Pesticide Development
Compounds containing the pyrazole ring have applications in agrochemistry, particularly in the development of pesticides . The structural features of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid could be utilized to create novel pesticides with improved specificity and reduced environmental impact.
Coordination Chemistry: Ligand Synthesis
In coordination chemistry, pyrazole-based ligands are used to synthesize complex metal ions . The quinoline moiety in 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid adds an additional binding site, which could lead to the formation of novel coordination complexes with unique properties.
Organometallic Chemistry: Catalyst Design
The pyrazole ring system is a component in the design of organometallic catalysts . These catalysts are crucial in various industrial chemical reactions. The addition of the quinoline carboxylic acid group may result in catalysts with enhanced stability and reactivity.
Antitumor and Radioprotectant Agents
Research has shown that certain pyrazole derivatives can act as selective inhibitors with potential antitumor and radioprotectant effects . The unique structure of 2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid could be explored for the development of new therapeutic agents in oncology.
Propiedades
IUPAC Name |
2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-18-9-10(8-16-18)14-7-12(15(19)20)11-5-3-4-6-13(11)17-14/h3-9H,2H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISILWSTJFAVEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323573 | |
| Record name | 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787247 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1-ethyl-1H-pyrazol-4-yl)quinoline-4-carboxylic acid | |
CAS RN |
956364-45-7 | |
| Record name | 2-(1-ethylpyrazol-4-yl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Fluoro-10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triaza-cyclopenta[b]fluoren-9-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B1236827.png)



![N-[2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide](/img/structure/B1236832.png)
![(2S)-1-[(2S)-2-[[(1S)-1-carboxy-5-[[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid;trihydrate](/img/structure/B1236833.png)
![N-[(3S,6S,9S,12R,15S,18Z,21S,22R)-6-(2-amino-2-oxoethyl)-12-benzyl-9-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1236834.png)





![(Z)-7-[(1R,2R,3R,5S)-2-[(5-hydroxy1-benzothiophene-3-carbonyl)amino]-7,7-dimethyl-3-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1236847.png)
